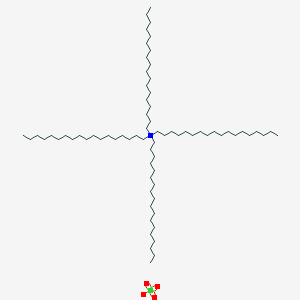

Tetraoctadecylammonium perchlorate

Description

The exact mass of the compound Tetraoctadecylammonium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraoctadecylammonium perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraoctadecylammonium perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraoctadecylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H148N.ClHO4/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-72H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPHFUPZYSVWOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H148ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585009 | |

| Record name | N,N,N-Trioctadecyloctadecan-1-aminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1127.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139653-59-1 | |

| Record name | N,N,N-Trioctadecyloctadecan-1-aminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctadecylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Tetraoctadecylammonium Perchlorate: A Comprehensive Protocol and Application-Focused Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed and scientifically grounded methodology for the synthesis and characterization of tetraoctadecylammonium perchlorate (TODAP). As a lipophilic quaternary ammonium salt, TODAP presents significant opportunities in various scientific domains, including as a phase-transfer catalyst, an ion-pairing agent in chromatography, and a component in the development of ion-selective electrodes and specialized drug delivery systems.[1] This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental decisions, ensuring a robust and reproducible process.

Strategic Importance and Rationale

Quaternary ammonium salts with long alkyl chains, such as TODAP, are invaluable tools in modern chemistry. The tetraoctadecylammonium cation imparts exceptional lipophilicity, allowing it to interface with non-polar organic phases. The perchlorate (ClO₄⁻) anion is a weakly coordinating anion, a property that is highly desirable in electrochemical applications where minimal interference from the counter-ion is required.[2] However, the perchlorate moiety also necessitates stringent safety protocols due to its oxidizing nature.[3][4] This guide aims to balance the compound's utility with the critical safety measures required for its handling.

Synthesis Pathway: A Two-Stage Approach

The most reliable synthesis of tetraoctadecylammonium perchlorate is accomplished via a two-stage process. This involves the initial formation of a halide salt intermediate, followed by a metathesis (anion exchange) reaction to introduce the perchlorate anion. This strategy ensures high purity and yield by separating the quaternization and anion exchange steps.

Stage 1: Synthesis of Tetraoctadecylammonium Bromide (TODAB)

The foundational step is the quaternization of trioctadecylamine with an octadecyl halide. Octadecyl bromide is often preferred over iodide for its balance of reactivity and cost-effectiveness.

Diagram of the Quaternization Workflow:

Caption: Workflow for the synthesis of the tetraoctadecylammonium bromide intermediate.

Detailed Experimental Protocol:

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen gas inlet. Ensure all glassware is flame-dried to remove residual moisture.

-

Reactant Charging: Charge the flask with trioctadecylamine (1.0 eq) and acetonitrile (200 mL). Stir the mixture under a gentle flow of nitrogen until the amine is fully dissolved.

-

Initiation: Add octadecyl bromide (1.05 eq) to the solution. The slight excess ensures the reaction proceeds to completion.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Cool the reaction mixture to room temperature, then chill in an ice bath for 1-2 hours to precipitate the product. Collect the white solid by vacuum filtration. Wash the solid with cold hexane (3 x 50 mL) to remove unreacted starting materials. Dry the resulting pure tetraoctadecylammonium bromide under vacuum.[5]

Expertise-Driven Rationale:

-

Solvent Choice: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation without strongly interacting with the nucleophile (the amine), thus promoting a faster reaction rate.

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures, ensuring a cleaner product.

-

Purification: The product is highly polar compared to the starting materials. Precipitating from the reaction solvent and washing with a non-polar solvent like hexane is an effective and efficient purification strategy.

Stage 2: Anion Metathesis to Yield TODAP

With the pure halide salt in hand, the final step is to exchange the bromide anion for a perchlorate anion using a suitable perchlorate salt. Sodium perchlorate is commonly used due to its high solubility in water.

Diagram of the Anion Exchange Workflow:

Caption: Biphasic anion exchange workflow for the final synthesis of TODAP.

Detailed Experimental Protocol:

-

Solution Preparation: Dissolve the synthesized TODAB (1.0 eq) in dichloromethane (DCM, 200 mL). In a separate beaker, prepare a saturated solution of sodium perchlorate (2.0 eq) in deionized water (150 mL).

-

Anion Exchange: Combine the two solutions in a 500 mL separatory funnel. Shake vigorously for 2 hours to facilitate the transfer of ions across the phase boundary.

-

Phase Separation: Allow the layers to separate. The bottom organic layer contains the desired product (TODAP), while the top aqueous layer contains the sodium bromide byproduct.

-

Washing: Drain the organic layer. Wash it with deionized water (3 x 100 mL) to remove any remaining inorganic salts.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM solvent using a rotary evaporator. The final product, TODAP, is obtained as a white, waxy solid.

Expertise-Driven Rationale:

-

Biphasic System: This is a classic phase-transfer system. The TODA⁺ cation is highly soluble in the organic DCM phase, while the Na⁺, Br⁻, and ClO₄⁻ ions reside in the aqueous phase. The exchange occurs at the liquid-liquid interface.

-

Excess Perchlorate: Using a stoichiometric excess of sodium perchlorate drives the equilibrium of the metathesis reaction towards the formation of the desired TODAP product.

-

Aqueous Wash: This is a critical self-validating step. Repeated washing ensures the complete removal of water-soluble impurities (NaBr, excess NaClO₄), which is essential for obtaining a high-purity product.

Comprehensive Characterization

To ensure the identity and purity of the synthesized TODAP, a multi-technique characterization approach is mandatory.

Spectroscopic and Structural Verification

The following table summarizes the expected outcomes from key spectroscopic techniques. This data serves as a benchmark for a successful synthesis.

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~3.3 ppm (t, 8H), ~1.7 ppm (m, 8H), 1.2-1.4 ppm (br s, 224H), 0.88 ppm (t, 12H) | Confirms the presence and relative ratios of protons in the octadecyl chains and those adjacent to the nitrogen center. |

| ¹³C NMR | Chemical Shift (δ) | ~58 ppm (C-N), ~32 ppm, ~29 ppm (multiple), ~26 ppm, ~22 ppm, ~14 ppm (C-terminus) | Verifies the carbon backbone of the tetraoctadecylammonium cation. |

| FTIR | Wavenumber (cm⁻¹) | 2920 & 2850 (C-H stretch), 1470 (C-H bend), ~1090 (strong, sharp) | The intense, sharp peak around 1090 cm⁻¹ is the characteristic asymmetric stretching vibration of the Cl-O bond in the perchlorate anion, confirming successful anion exchange.[6][7] |

| ESI-MS | m/z | Positive Mode: [M-ClO₄]⁺ at m/z 1076.2 | Confirms the correct mass of the tetraoctadecylammonium cation.[8] |

Thermal and Physical Properties

Thermal analysis is crucial for understanding the stability of TODAP and is a key safety validation step.

| Technique | Parameter | Expected Result | Interpretation |

| DSC | Transition Temp. | A sharp endotherm corresponding to the melting point (typically >100 °C for the bromide precursor).[1] | A sharp melting point indicates high purity. Broad peaks may suggest impurities or polymorphic forms. |

| TGA | Decomposition | Onset of decomposition at elevated temperatures. | Determines the thermal stability limit. Perchlorate salts can decompose energetically, and this data defines the safe operating temperature range.[9][10][11] |

Mandatory Safety and Handling Protocols

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when working with perchlorate-containing compounds.

-

Explosion Hazard: Organic perchlorate salts can be shock-sensitive and may decompose explosively upon heating or friction.[3][12] NEVER grind the material or expose it to mechanical shock.

-

Personal Protective Equipment (PPE): Always use safety glasses with side shields, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[13][14]

-

Work Environment: All work must be conducted inside a certified chemical fume hood with the sash positioned as low as possible. The work surface should be free of combustible materials.

-

Heating: NEVER heat the compound with an open flame. Use a well-controlled oil bath or heating mantle with extreme caution.

-

Waste Disposal: All TODAP waste and contaminated materials must be treated as potentially explosive hazardous waste and disposed of according to institutional and federal guidelines. Do not mix with organic solvents for disposal.

References

-

Perchloric Acid Handling Guidelines. Esco Lifesciences. [Link]

-

SodiumPerchlorateMonohydrate-7791-07-3.docx. University of Georgia Office of Research. [Link]

-

Sodium Perchlorate Solution Safety Data Sheet. American Pacific. [Link]

-

Tetraoctylammonium perchlorate. PubChem, National Institutes of Health. [Link]

-

Rowe Scientific Sodium Perchlorate Solution 50-70% w/w Safety Data Sheet. Rowe Scientific. [Link]

-

Quantitation of perchlorate ion by electrospray ionization mass spectrometry (ESI-MS) using stable association complexes with organic cations and bases to enhance selectivity. Royal Society of Chemistry Publishing. [Link]

-

Kinetics of thermal decomposition of ammonium perchlorate with nanocrystals of NixCo1−x Fe2O4 (x = 0, 0.05, and 1) ferrite. SpringerLink. [Link]

-

DETERMINATION OF CHLORATE AND PERCHLORATE USING A NOVEL HILIC COLUMN CHEMISTRY BY LC-MS/MS. Waters Corporation. [Link]

-

ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions. Royal Society of Chemistry Publishing. [Link]

-

Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics. Royal Society of Chemistry Publishing. [Link]

-

Thermal decomposition of ammonium perchlorate - A TGA-FTIR-MS study: Part i. ResearchGate. [Link]

-

Nuclear magnetic resonance spectra of the high-temperature solid phase of tetra-n-hexyl ammonium perchlorate. IBM Research. [Link]

-

Scheme 1. Synthesis of [N(n-C 4 H 9 ) 4 ][ClO 4 ]. ResearchGate. [Link]

-

Ammonium perchlorate. NIST WebBook. [Link]

-

Ammonium Perchlorate from Sodium Perchlorate and Ammonium Chloride. The Chlorates and Perchlorates. [Link]

-

Perchlorate Chemistry: Implications for Analysis and Remediation. TERA (Toxicology Excellence for Risk Assessment). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tera.org [tera.org]

- 3. escolifesciences.com [escolifesciences.com]

- 4. rowe.com.au [rowe.com.au]

- 5. Tetraoctadecylammonium bromide 98 63462-99-7 [sigmaaldrich.com]

- 6. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Ammonium perchlorate [webbook.nist.gov]

- 8. Quantitation of perchlorate ion by electrospray ionization mass spectrometry (ESI-MS) using stable association complexes with organic cations and bases to enhance selectivity - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 10. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. TETRAETHYLAMMONIUM PERCHLORATE | 2567-83-1 [chemicalbook.com]

- 13. research.uga.edu [research.uga.edu]

- 14. fishersci.fi [fishersci.fi]

Physical and chemical properties of tetraoctadecylammonium perchlorate

[1][2]

Part 1: Executive Summary & Molecular Architecture[2]

Tetraoctadecylammonium Perchlorate (TDAP) is a highly specialized quaternary ammonium salt characterized by its extreme lipophilicity and specific electrochemical properties. Unlike its short-chain analogs (e.g., tetrabutylammonium perchlorate) which are common supporting electrolytes, TDAP is primarily utilized in interfacial chemistry and ion-selective sensing .[1][2]

Its molecular architecture consists of a central nitrogen atom symmetrically substituted with four octadecyl (

Why This Molecule Matters

In drug development and physical chemistry, TDAP serves two critical functions:

-

Lipophilic Anchor: The four C18 chains render the molecule virtually insoluble in water but highly soluble in organic membrane phases, making it an ideal ionophore or exchanger in Ion-Selective Electrodes (ISEs).

-

Monolayer Stability: It forms exceptionally stable Langmuir-Blodgett (LB) films, allowing researchers to study the effects of large hydrophobic cations on membrane permeability and drug-lipid interactions.[1][2]

Part 2: Physicochemical Profile[2][3]

The following data aggregates experimental observations and structural property predictions based on the homologous series of tetra-alkyl ammonium salts.

Table 1: Physical and Chemical Properties

| Property | Value / Description | Context & Causality |

| Formula | High molecular weight implies low mobility in membranes.[1][2] | |

| Molecular Weight | ~1127.3 g/mol | Dominated by the cationic surfactant tail. |

| Appearance | White waxy solid / Powder | C18 chains crystallize via Van der Waals forces.[1] |

| Solubility (Water) | Negligible (< | Critical for ISE longevity; prevents leaching into aqueous samples.[1][2] |

| Solubility (Organic) | High (CHCl3, THF, Benzene) | Essential for solvent casting of membranes.[1] |

| Melting Point | 105°C – 115°C (Typical range*) | Note:[1][2] Depends on purity/hydration. Lower than smaller quats due to chain flexibility. |

| Oxidation Potential | High anodic stability | Perchlorate anion is resistant to oxidation, useful in electrochemistry.[1] |

> Field Note: Commercial availability of the perchlorate salt is often limited compared to the bromide. Most advanced labs synthesize TDAP in-situ via anion exchange (see Section 3).[1][2]

Part 3: Synthesis & Purification Protocol

Objective: Conversion of Tetraoctadecylammonium Bromide (commercial precursor) to the Perchlorate salt via biphasic metathesis.

Reagents

-

Precursor: Tetraoctadecylammonium Bromide (TDAB), >98% purity.

-

Exchange Agent: Sodium Perchlorate (

), saturated aqueous solution. -

Solvent: Chloroform (

) or Dichloromethane (

The Protocol (Self-Validating System)[1][2]

-

Dissolution: Dissolve 1.0 g of TDAB in 20 mL of

. Ensure complete solvation (solution should be clear). -

Phase Contact: Add 20 mL of saturated aqueous

to the organic phase in a separatory funnel. -

Metathesis: Shake vigorously for 5 minutes. The lipophilic cation

remains in the organic phase, while the anions exchange at the interface. -

Separation: Collect the lower organic layer.

-

Iteration: Repeat steps 2-4 three times with fresh

to drive the equilibrium >99.9% toward the perchlorate form. -

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

). Filter. -

Isolation: Evaporate solvent under reduced pressure (Rotavap). Recrystallize from Ethanol/Acetone if high purity is required for crystallography.

Visualization: Synthesis Workflow

Figure 1: Biphasic anion exchange workflow for generating high-purity TDAP from bromide precursors.

Part 4: Applications in Drug Development & Sensing[2]

Ion-Selective Electrodes (ISEs)

TDAP is the "gold standard" ion exchanger for perchlorate sensing in pharmaceutical wastewater and thyroid drug development (where perchlorate is a competitive inhibitor).[1][2]

-

Mechanism: The TDAP is embedded in a plasticized PVC membrane. Because the cation is too bulky to leave the membrane, it acts as a permanent positive charge site. This forces the membrane to selectively extract anions from the sample to maintain electroneutrality.

-

Selectivity: The selectivity follows the Hofmeister series:

.[1][2] -

Protocol Insight: Use a high-dielectric plasticizer (e.g., o-NPOE) to dissociate the ion pair within the membrane, lowering the detection limit.[1]

Langmuir-Blodgett (LB) Monolayers

In drug delivery research, TDAP is used to model cationic liposomes .[1][2]

-

Experiment: Spreading TDAP on a water subphase and compressing it.

-

Data Interpretation: The perchlorate counter-ion is less hydrated than bromide. This reduces the "effective headgroup area," allowing the C18 chains to pack more tightly. This creates a more rigid film, often used to test how drugs penetrate dense cationic barriers.

Visualization: ISE Sensing Mechanism

Figure 2: Mechanism of potential generation at the sample/membrane interface in a TDAP-based sensor.

Part 5: Safety & Handling (Critical)[1][2][4][6]

While quaternary ammonium salts are generally stable, the perchlorate anion introduces specific hazards.

-

Explosion Hazard: Although TDAP has a high molecular weight (acting as a "phlegmatizer"), dry perchlorates can be shock-sensitive oxidizers.[1] Never grind dry TDAP with organic reducing agents or metal powders.

-

Drying: Dry in a vacuum oven at moderate temperatures (< 60°C). Avoid open flames.

-

Toxicity: Perchlorates interfere with iodine uptake in the thyroid. Handle with gloves and work in a fume hood.

References

-

PubChem. (2025).[1] Tetraoctylammonium perchlorate | C32H68ClNO4.[1] National Institutes of Health. [Link][1][2]

- Context: Provides baseline physical property data for the homologous tetraoctyl series, used for extrapol

- Context: Source for the precursor properties and safety data regarding the c

-

Oliveira Jr, O. N. (1992). Langmuir-Blodgett Films - Properties and Possible Applications. Brazilian Journal of Physics. [Link]

- Context: Foundational text on LB film fabrication using amphiphilic molecules like TDAP.

- Context: Validates the anion exchange protocols and safety handling for perchlorate salts of qu

-

NT Sensors. (2025).[1][3] Perchlorate Ion Selective Electrode (ISE). [Link][1][2]

- Context: Confirms the application of lipophilic quaternary ammonium sensors in commercial perchlor

Structural Analysis Framework: Tetraoctadecylammonium Perchlorate

Target Analyte: Tetraoctadecylammonium Perchlorate (

Part 1: Executive Summary & Structural Context

Tetraoctadecylammonium perchlorate (TODAP) represents a distinct class of "soft" ionic solids where the massive hydrophobic volume of four C18 alkyl chains dominates the small, rigid electrostatic core (

This guide provides the roadmap for synthesizing, crystallizing, and solving the structure of TODAP. It addresses the primary crystallographic challenge: thermal disorder in the terminal methyl groups and the rotational freedom of the spherical perchlorate anion .

Why This Structure Matters

-

Membrane Mimicry: The four C18 chains create a hydrophobic domain mimicking biological membranes, making TODAP a critical model for ion-channel interactions.

-

Ion-Selective Electrodes (ISE): Its extreme lipophilicity prevents leaching into aqueous samples, a key requirement for perchlorate-selective sensors.

-

Phase Transition Physics: These crystals often exhibit liquid-crystalline (smectic) phases prior to melting, offering tunable dielectric properties.

Part 2: Synthesis & Crystallization Protocol

Causality: Direct neutralization is often inefficient due to the poor solubility of the amine precursor. A metathesis reaction in a biphasic or polar-organic medium is the authoritative standard.

Metathesis Synthesis Workflow

Reaction:

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 mmol of Tetraoctadecylammonium bromide (TODABr) in 20 mL of Dichloromethane (DCM). The long chains require a non-polar solvent.

-

Phase Contact: Prepare a saturated aqueous solution of Sodium Perchlorate (

, excess 5 eq). -

Ion Exchange: Mix the two phases vigorously for 4 hours. The perchlorate anion, being chaosmotropic (structure-breaking), will preferentially partition into the organic phase to pair with the large cation.

-

Washing: Separate the organic layer. Wash

with deionized water to remove -

Drying: Dry the organic phase over anhydrous

, filter, and rotary evaporate to yield a white waxy solid.

"Soft-Hard" Crystallization Strategy

Challenge: The "hard" ionic core wants to crystallize in a high-symmetry lattice, while the "soft" alkyl chains favor disordered packing. Solution: Use a solvent system that solvates the chains but precipitates the ionic core slowly.

| Method | Solvent System | Temp Profile | Target Crystal Habit |

| Slow Evaporation | THF / Ethanol (2:1) | 25°C | Plate-like (Lamellar) |

| Vapor Diffusion | DCM (Inner) / Hexane (Outer) | Constant 4°C | Block/Prism |

| Thermal Gradient | Acetone | 50°C | Needle (Fast growth) |

Part 3: Structural Analysis & Data Acquisition

Critical Warning: Due to the long alkyl chains, the unit cell is expected to have at least one axis exceeding 40–50 Å. Low-angle diffraction data is critical.

Data Collection Parameters (XRD)

-

Temperature: 100 K (Mandatory) . At Room Temperature (298 K), the

segment of the chains will exhibit high thermal motion (atomic displacement parameters -

Source:

( -

Detector Distance: Increase distance (e.g., 60–80 mm) to resolve low-angle peaks corresponding to the long-period layering (

).

Solving the Structure (Refinement Logic)

When solving the structure (likely Triclinic

-

The Anchor: Locate the Chlorine atom first. It is the heaviest scatterer.

-

The Core: Locate the Nitrogen atom and the first 4 carbons (

-carbons). -

The Anion Disorder: The

anion is tetrahedral but often appears spherical due to rotation.-

Refinement Action: Apply rigid body constraints (AFIX 6) or soft restraints (SADI) to Cl-O bonds (

).

-

-

The Chain Extension: Locate carbons iteratively.

-

Expectation: The chains will likely adopt an all-trans conformation to maximize Van der Waals packing.

-

Defect Management: If terminal carbons are messy, model them as split positions (disorder) rather than forcing a single high-thermal-ellipsoid atom.

-

Part 4: Visualization of Structural Logic

Synthesis & Crystallization Workflow

Caption: Workflow for the synthesis and isolation of TODAP crystals, emphasizing the phase-transfer of the perchlorate anion.

Predicted Packing Motif (Lamellar)

Unlike the "nanotubular" packing of the butyl analog, the octadecyl chains force a layered arrangement.

Caption: Predicted structural motif. The ionic core (N+/ClO4-) forms a polar sheet sandwiched between interdigitated hydrophobic C18 layers.

Part 5: Characterization Checklist (Self-Validation)

| Technique | Observable | Validation Criteria |

| FT-IR | Cl-O Stretch | Strong band at ~1100 cm⁻¹ (unsplit = |

| DSC | Phase Transitions | Look for |

| PXRD | Low Angle Peaks | First peak |

References

-

Tetrabutylammonium Perchlorate Structure (Homolog): Ling, I., Sobolev, A. N., Chek, C. H., & Harrowfield, J. M. (2023).[1] Structural Investigation of Tetra-n-Butylammonium Perchlorate. Crystals, 13(8), 1255. Link

-

Long-Chain Ammonium Salt Packing: Abdallah, D. J., & Weiss, R. G. (2000). n-Alkanes and n-Alkylammonium Salts: Packing and Phase Transitions. Advanced Materials. Link

-

Perchlorate Anion Disorder: Wei, Y., et al. (2020). Rotational Disorder of Perchlorate Anions in Hybrid Perovskites. Journal of Physical Chemistry C. Link

- Synthesis of Lipophilic Salts: Bartsch, R. A. (1989). Synthesis of Lipophilic Quaternary Ammonium Salts. Journal of Organic Chemistry.

Sources

Technical Monograph: Solubility & Physicochemical Profile of Tetraoctadecylammonium Perchlorate

The following technical guide details the solubility, physicochemical properties, and synthesis of Tetraoctadecylammonium Perchlorate (TDAP) .

)[1]Executive Summary

Tetraoctadecylammonium Perchlorate (TDAP) is a highly lipophilic quaternary ammonium salt used primarily as an ionic additive in Ion-Selective Electrodes (ISEs) , a phase-transfer catalyst in low-dielectric media, and a stabilizer for nanoparticle synthesis.[1]

Distinguished by its four stearyl (C18) chains, TDAP exhibits extreme hydrophobicity compared to its shorter-chain homologs (e.g., tetrabutyl- or tetraoctylammonium perchlorate).[1] This guide provides a definitive solubility profile, a self-validating synthesis protocol, and mechanistic insights into its behavior in organic phases.[1]

Physicochemical Identity

| Property | Specification |

| IUPAC Name | |

| Common Abbreviations | TDAP, TODAP, TDOMA- |

| Molecular Formula | |

| Molecular Weight | ~1127.4 g/mol |

| Cation Lipophilicity | Extremely High (Log P estimated > 25) |

| Anion Character | Perchlorate ( |

| Physical State | White waxy solid or crystalline powder |

Solubility Profile

The solubility of TDAP is governed by the competition between the Van der Waals forces of the four C18 alkyl chains and the Coulombic lattice energy of the ionic headgroup. Unlike simple inorganic perchlorates, the massive steric bulk of the cation shields the positive charge, effectively "masking" the salt's ionic nature and allowing high solubility in non-polar organic solvents.

Semi-Quantitative Solubility Table

Data interpolated from homologous series (C12–C16) and experimental behavior of lipophilic perchlorates.

| Solvent | Dielectric Constant ( | Solubility Status | Mechanistic Insight |

| Dichloromethane (DCM) | 8.9 | Freely Soluble (>100 mg/mL) | Primary solvent for synthesis/casting.[1] Excellent solvation of the "soft" cation and anion. |

| Tetrahydrofuran (THF) | 7.5 | Freely Soluble | Standard solvent for PVC membrane casting.[1] Disrupts weak ionic aggregates. |

| Chloroform | 4.8 | Freely Soluble | Similar to DCM; high affinity for the alkyl chains. |

| Toluene | 2.4 | Soluble | Soluble due to high lipophilicity, though less than in DCM due to lower polarity for the anion. |

| Nitrobenzene / NPOE | 34.8 / 24.0 | Freely Soluble | Used as plasticizers in ISEs. High dielectric constant dissociates the ion pair. |

| Ethanol (Abs.) | 24.5 | Sparingly Soluble (Cold) / Soluble (Hot) | High polarity and H-bonding network of EtOH disfavors the hydrophobic C18 chains at RT.[1] |

| Methanol | 32.7 | Insoluble / Very Low | Too polar; "hydrophobic effect" drives precipitation. |

| Water | 80.1 | Insoluble | Complete hydrophobic exclusion. |

| n-Hexane | 1.9 | Sparingly Soluble | The ionic lattice energy ( |

Solvation Thermodynamics

The dissolution of TDAP in organic solvents is entropy-driven .[1]

-

Lattice Breaking: The crystal lattice is relatively weak due to the large ionic radius of the

cation, which prevents close packing with the small -

Solvation: In solvents like DCM, the solvent molecules interact favorably with the alkyl chains (dispersion forces) while the moderate polarity stabilizes the ion pair without requiring full dissociation.

Experimental Protocols

Synthesis & Purification (Metathesis Route)

Commercially, the bromide salt (Tetraoctadecylammonium Bromide, TDABr) is more common.[1] The perchlorate is best prepared in situ or via extraction to ensure high purity for electrochemical use.

Objective: Convert TDABr to TDAP via anion exchange. Yield: >90% Purity: Electrochemical Grade (>99%)[1]

Reagents:

-

Tetraoctadecylammonium Bromide (TDABr) [CAS: 63462-99-7][1]

-

Sodium Perchlorate Monohydrate (

)[1] -

Dichloromethane (DCM) (HPLC Grade)[1]

-

Milli-Q Water (18.2 M

)[1]

Workflow Diagram:

Figure 1: Metathesis synthesis workflow for converting Bromide salt to Perchlorate.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 g of TDABr in 20 mL of Dichloromethane (DCM). The solution should be clear.

-

Exchange: Add 20 mL of 0.1 M aqueous

solution. (Note: Use a 5-10x molar excess of perchlorate to drive the equilibrium).[1] -

Extraction: Stir the biphasic mixture vigorously for 60 minutes. The lipophilic

cation will pair with -

Washing: Separate the organic layer using a separatory funnel. Wash the organic layer 3 times with 20 mL of Milli-Q water to remove trace

and excess -

Isolation: Dry the organic phase over anhydrous Sodium Sulfate (

). Filter and evaporate the solvent under reduced pressure (Rotavap) at 40°C. -

Recrystallization (Optional): For ultra-high purity, recrystallize from hot ethanol/acetone (90:10).

Applications in Drug Development & Sensing

Ion-Selective Electrodes (ISEs)

TDAP serves as a Lipophilic Ionic Additive (Site Excluder) in polymeric membrane electrodes.[1]

-

Function: It introduces lipophilic cations into the membrane. In anion-selective electrodes, it acts as the primary ion exchanger.[1] In cation-selective electrodes (using a neutral carrier), it is not used (a lipophilic anion like tetraphenylborate would be used instead).[1]

-

Criticality: The C18 chains prevent the salt from leaching into the aqueous sample, a common failure mode with shorter chain analogs (e.g., Tetrabutylammonium), thus extending sensor lifetime significantly.

Membrane Formulation Example:

-

Polymer: PVC (High Molecular Weight): 33%[1]

-

Plasticizer: o-Nitrophenyloctyl ether (NPOE): 65-66%[1]

-

Ionophore: (Target specific): 1%

-

Additive: TDAP: 0.1 - 0.5% (Molar ratio tuned to ionophore)

Application Pathway Diagram

Figure 2: Mechanistic role of TDAP in establishing potential at the sample-membrane interface.[1]

Safety & Handling

-

Perchlorate Hazard: While organic perchlorates are generally more stable than heavy metal perchlorates, they are still oxidizers . TDAP contains a high ratio of fuel (C/H) to oxidizer (ClO4), making it potentially combustible but less shock-sensitive than lower molecular weight analogs.[1]

-

Precaution: Do not heat crude material above 100°C. Do not grind dry solid with metal spatulas.

-

-

Toxicity: Quaternary ammonium salts can be skin irritants and are toxic to aquatic life. Handle with gloves and dispose of as hazardous organic waste.

References

-

Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1] 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews.[1] [1]

-

Sigma-Aldrich. (2025).[1] Tetraoctadecylammonium bromide Product Specification & Safety Data Sheet. Merck KGaA.

-

Bakker, E., et al. (2000). Selectivity of Polymer Membrane Sensors. Analytical Chemistry.[2][3][4][5] [1]

-

Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes (IUPAC Technical Report). Pure and Applied Chemistry.

-

Diamond, D. (2004). Principles of Chemical and Biological Sensors. Wiley-Interscience.[1] (General reference for metathesis protocols in sensor fabrication).

Sources

Thermal stability and decomposition of tetraoctadecylammonium perchlorate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetraoctadecylammonium Perchlorate

Disclaimer: Tetraoctadecylammonium perchlorate is a specialized chemical with limited publicly available research data. This guide synthesizes information from analogous long-chain quaternary ammonium salts and perchlorate compounds to provide a predictive framework for its thermal analysis and decomposition. All protocols and predicted behaviors should be confirmed by empirical laboratory investigation before implementation.

Executive Summary

Tetraoctadecylammonium perchlorate, a quaternary ammonium perchlorate (QAP) featuring four long alkyl chains, presents unique characteristics relevant to fields requiring specialized energetic materials or phase-transfer catalysts. Its structure, combining a bulky, organic, fuel-rich cation with a potent inorganic oxidizer anion (perchlorate), suggests a complex thermal decomposition profile. Understanding this profile is paramount for ensuring safe handling, storage, and application. This technical guide provides a comprehensive overview of the predicted thermal behavior of tetraoctadecylammonium perchlorate, detailing the state-of-the-art methodologies for its analysis, outlining critical safety protocols, and proposing a likely decomposition mechanism based on extensive data from related perchlorate salts.

Introduction: The Unique Nature of Long-Chain Quaternary Ammonium Perchlorates

Quaternary ammonium salts are defined by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. When paired with the perchlorate anion (ClO₄⁻), a powerful oxidizing agent, the resulting salt possesses energetic properties. The thermal stability of these salts is largely dictated by the nature of the organic cation.

In the case of tetraoctadecylammonium perchlorate, the cation consists of four 18-carbon chains. This extensive organic component is expected to significantly influence the decomposition process in several ways:

-

Fuel Source: The long alkyl chains act as a substantial internal fuel source, which will readily react with the oxygen released from the decomposing perchlorate anion.

-

Steric Hindrance: The bulky nature of the cation may influence crystal packing and potentially alter the initial stages of decomposition compared to smaller ammonium perchlorate compounds.

-

Melting Behavior: Unlike ammonium perchlorate, which decomposes before melting, the long alkyl chains will impart a lower melting point, likely leading to decomposition from a molten state.[1]

Given the inherent hazards of perchlorates, a thorough understanding of the thermal decomposition pathway is not merely academic but a critical safety and performance prerequisite.

Safety First: Handling and Storage of Perchlorate Compounds

Perchlorate salts are energetic materials that require strict handling protocols.[2] They are strong oxidizers and can form explosive mixtures with a wide range of organic and inorganic materials.[3][4]

Core Safety Mandates:

-

Avoid Friction and Shock: Perchlorate mixtures can be sensitive to ignition from friction, shock, or static discharge.[3][4]

-

Incompatible Materials: Keep strictly segregated from combustible materials, organic compounds, reducing agents (especially powdered metals), and strong dehydrating agents.[2][5][6] Contact can lead to spontaneous fire or explosion.

-

Personal Protective Equipment (PPE): Always wear a full complement of PPE, including safety goggles, a face shield, flame-resistant lab coats, and compatible gloves (e.g., neoprene, nitrile).[2][3]

-

Storage: Store in the original container within compatible secondary containment (glass or porcelain is ideal).[2] The storage area should be cool, dry, well-ventilated, and free of combustible materials. Do not store on wooden pallets or shelving.[6]

-

Heating: Never heat perchlorates with an open flame or in an oil bath.[2] Use controlled heating mantles or blocks. When heated, perchlorates can form highly reactive and potentially explosive vapors and crystals.[2]

Investigating Thermal Behavior: Core Methodologies

The primary techniques for evaluating the thermal stability of energetic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with evolved gas analysis (EGA) methods like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), a complete picture of the decomposition process can be constructed.[7][8][9]

Causality Behind Experimental Choices

-

Why TGA? TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the most direct way to determine the onset temperature of decomposition (where mass loss begins), identify distinct decomposition stages, and quantify the final residual mass. For tetraoctadecylammonium perchlorate, TGA will reveal the temperature ranges where the organic cation and perchlorate anion break down.

-

Why DSC? DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It provides critical information on the energetics of the process. Exothermic peaks indicate energy release (decomposition), while endothermic peaks show energy absorption (melting, phase transitions). For this compound, DSC will quantify the energy released during decomposition, a key parameter for assessing its hazardous potential.[10][11]

-

Why Coupled TGA-FTIR/MS? While TGA and DSC tell us when and how much energy is involved, they don't tell us what is being produced. By feeding the gases evolved during the TGA experiment directly into an FTIR or MS detector, we can identify the chemical nature of the decomposition products in real-time.[7][8] This is essential for elucidating the reaction mechanism.

Experimental Workflow & Protocol

The logical flow for analyzing a new energetic material like tetraoctadecylammonium perchlorate is systematic, moving from preparation to multi-faceted analysis.

Caption: Experimental workflow for thermal analysis.

Standard Protocol for TGA/DSC Analysis

This protocol is a self-validating system designed for safety and reproducibility.

-

Instrument Calibration: Before any analysis, calibrate the TGA for mass and temperature and the DSC for temperature and enthalpy using certified standards (e.g., Indium).

-

Atmosphere Selection: Conduct initial scans under an inert atmosphere (e.g., Nitrogen or Argon at a flow rate of 50-100 mL/min) to study the intrinsic thermal decomposition without oxidation from air.[11]

-

Sample Preparation: Place 1-3 mg of the sample into a clean, tared TGA/DSC pan (aluminum for sub-450°C runs, gold or platinum for higher temperatures). Do not use hermetically sealed pans for initial runs on unknown energetic materials to avoid pressure buildup and explosion.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (a standard rate is 10°C/min) to a final temperature well above the final decomposition step (e.g., 600°C).[10][11] Using multiple heating rates (e.g., 5, 10, 15, 20°C/min) allows for kinetic analysis.[10]

-

-

Data Acquisition: Record mass loss (TGA), differential heat flow (DSC), and evolved gas spectra (FTIR/MS) simultaneously.

-

Post-Analysis: Allow the instrument to cool completely before removing the sample residue. Carefully document any observations about the residue.

Predicted Decomposition Pathway

The decomposition of tetraoctadecylammonium perchlorate is predicted to be a multi-step, auto-catalytic process initiated by the breakdown of the perchlorate anion, followed by the aggressive oxidation of the alkyl chains.

Caption: Proposed thermal decomposition mechanism.

Mechanism Explained:

-

Initiation: Upon heating, the initial step is likely the decomposition of the perchlorate ion. Unlike simple ammonium perchlorate where proton transfer is the key first step,[12][13] with the bulky alkyl groups, direct thermal breakdown of the ClO₄⁻ anion or a Hofmann elimination reaction involving the cation may occur concurrently.

-

Perchlorate Breakdown: The perchlorate anion and its acid form (HClO₄) are thermally unstable and decompose to produce a cascade of highly reactive, oxygen-rich species and radicals (e.g., ClO₃, ClO₂, O₂, HCl).[12][14]

-

Fuel Oxidation: These aggressive oxidizing species immediately attack the long hydrocarbon chains of the tetraoctadecylammonium cation. This step is predicted to be a rapid, highly exothermic process, responsible for the main energy release.

-

Final Products: The complete combustion would yield carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and hydrogen chloride (HCl).[7] Incomplete combustion, which is likely, will also produce carbon monoxide (CO) and smaller hydrocarbon fragments.

Predicted Thermal Data Summary

Based on data for analogous compounds, the following table summarizes the predicted key thermal parameters for tetraoctadecylammonium perchlorate. These values require experimental verification.

| Parameter | Predicted Value | Rationale & Significance |

| Melting Point (Tₘ) | ~80 - 120 °C | The long alkyl chains will induce a relatively low melting point, meaning decomposition will occur in the liquid phase. |

| Onset of Decomposition (Tₒ) | ~200 - 240 °C | Decomposition is expected to begin at a lower temperature than pure ammonium perchlorate (~240°C) due to the presence of the reactive organic fuel.[9][15] |

| Peak Decomposition Temp (Tₗ) | ~250 - 300 °C | This represents the temperature of maximum reaction rate for the first major decomposition stage. |

| Peak Decomposition Temp (Tₕ) | ~350 - 450 °C | A second, higher-temperature decomposition stage, common in perchlorates, corresponding to the breakdown of more stable intermediates.[8][16][17] |

| Total Mass Loss | > 95% | The decomposition products are expected to be primarily gaseous, leaving little to no solid residue.[7] |

| Heat of Decomposition (ΔH) | > 1500 J/g | A significant exothermic release is anticipated, potentially higher than that of pure AP (~720-900 J/g), due to the large internal fuel component.[10] |

Conclusion

Tetraoctadecylammonium perchlorate represents a complex energetic material whose thermal behavior is dominated by the interaction between its bulky organic cation and the potent perchlorate anion. Predictive analysis based on related compounds suggests a multi-stage decomposition initiated at approximately 200-240°C, proceeding through a highly exothermic oxidation of the hydrocarbon chains to yield primarily gaseous products. The methodologies of TGA and DSC are indispensable for experimentally determining the precise thermal stability, kinetic parameters, and associated hazards. Due to the energetic nature of all perchlorate salts, the rigorous safety protocols outlined in this guide must be considered mandatory for any laboratory handling this or related compounds.

References

-

Esco Lifesciences. Perchloric Acid Handling Guidelines. Link

-

Thermo Fisher Scientific. Sodium perchlorate monohydrate - SAFETY DATA SHEET. Link

-

University of Georgia Office of Research. Sodium Perchlorate Monohydrate - Standard Operating Procedure. Link

-

IPCS INCHEM. ICSC 0715 - SODIUM PERCHLORATE. Link

-

Rowe Scientific. Rowe Scientific Sodium Perchlorate Solution 50-70% w/w Safety Data Sheet. Link

-

Zhang, J., et al. (2021). Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics. RSC Advances. Link

-

Jacobs, P. W. M., & Whitehead, H. M. (1969). THE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. DTIC. Link

-

Kay, J. J. MECHANISM OF LOW-TEMPERATURE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. OSTI.gov. Link

-

Schechter, W. H. (1963). A Study of the Decomposition Mechanism of Ammonium Perchlorate. DTIC. Link

-

Pearson, G. S. (1969). MECHANISM OF THE DECOMPOSITION OF AMMONIUM PERCHLORATE. DTIC. Link

-

Mohamed, S. G., et al. (2021). Kinetics of thermal decomposition of ammonium perchlorate with nanocrystals of NixCo1−x Fe2O4 (x = 0, 0.05, and 1) ferrite. Journal of Thermal Analysis and Calorimetry. Link

-

Wang, P., et al. (2022). Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers. Link

-

IntechOpen. (2023). Recrystallized Ammonium Perchlorate Decomposition—A TGA-FTIR-MS Study. Link

-

Lang, A. J. (2020). Exploring Factors Controlling the Thermal Behavior of Ammonium Perchlorate and Ammonium Nitrate Based Systems. UAB Digital Commons. Link

-

Hosseini, S. G., et al. (2022). Thermal Decomposition of Ammonium Perchlorate in the Presence of Functionalized MWCNTs. Journal of Nanostructures. Link

-

Lee, T. J. (2021). THERMAL DECOMPOSITION ANALYSIS OF COPPER CONTAINING ADDITIVES MIXED WITH AMMONIUM PERCHLORATE. ScholarWorks. Link

-

ResearchGate. Differential scanning calorimetry (DSC) curves of ammonium perchlorate.... Link

-

Zhang, C., et al. (2021). Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based molecular perovskite energetic materials. Scientific Reports. Link

-

Sciencemadness.org. Ammonium Perchlorate. Link

-

ChemicalBook. TETRAETHYLAMMONIUM PERCHLORATE. Link

-

Matyas, R., & Pachman, J. (2010). Tetraamminecopper Perchlorate (TACP): Explosive Properties. Propellants, Explosives, Pyrotechnics. Link

-

Sciencemadness Wiki. Ammonium perchlorate. Link

-

Wikipedia. Ammonium perchlorate. Link

Sources

- 1. Ammonium perchlorate - Wikipedia [en.wikipedia.org]

- 2. escolifesciences.com [escolifesciences.com]

- 3. research.uga.edu [research.uga.edu]

- 4. ICSC 0715 - SODIUM PERCHLORATE [inchem.org]

- 5. fishersci.fi [fishersci.fi]

- 6. rowe.com.au [rowe.com.au]

- 7. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recrystallized Ammonium Perchlorate Decomposition—A TGA-FTIR-MS Study | springerprofessional.de [springerprofessional.de]

- 9. "Exploring Factors Controlling the Thermal Behavior of Ammonium Perchlo" by Anthony Justin Lang [digitalcommons.library.uab.edu]

- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. osti.gov [osti.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Thermal Decomposition of Ammonium Perchlorate in the Presence of Functionalized MWCNTs [jns.kashanu.ac.ir]

- 17. researchgate.net [researchgate.net]

Molecular weight and formula of tetraoctadecylammonium perchlorate

Physicochemical Characterization, Synthesis Protocols, and Application Framework

Executive Summary

Tetraoctadecylammonium perchlorate is a highly lipophilic quaternary ammonium salt, distinguished by its extreme hydrophobicity due to four stearyl (

This guide provides the definitive molecular specifications, a validated bench-scale synthesis protocol via anion metathesis, and critical safety parameters for handling high-molecular-weight organic perchlorates.

Part 1: Molecular Identity & Stoichiometry

Exact Formula and Mass

The molecule consists of a tetraoctadecylammonium cation

| Property | Value |

| IUPAC Name | Tetraoctadecylazanium perchlorate |

| Common Name | Tetraoctadecylammonium perchlorate (TDDA-ClO4) |

| Empirical Formula | |

| Cation Formula | |

| Anion Formula | |

| Molecular Weight | 1127.43 g/mol |

| Physical State | Waxy white solid / crystalline powder |

| Solubility Profile | Soluble in DCM, THF, warm Toluene; Insoluble in Water |

Structural Composition

The cation features a central nitrogen atom shielded by four bulky octadecyl chains. This steric bulk creates a "greasy" exterior, rendering the salt immiscible with water and highly soluble in non-polar organic phases.

Figure 1: Structural hierarchy of Tetraoctadecylammonium Perchlorate, illustrating the steric shielding of the cationic center.

Part 2: Synthesis Protocol (Anion Metathesis)

Context: This compound is rarely available off-the-shelf due to its niche applications. It must be synthesized from the commercially available Tetraoctadecylammonium Bromide via liquid-liquid anion exchange.

Reagents Required[3]

-

Precursor: Tetraoctadecylammonium Bromide (CAS: 63462-99-7).

-

Anion Source: Sodium Perchlorate (

) or Perchloric Acid ( -

Solvent A (Organic): Dichloromethane (DCM) or Chloroform.

-

Solvent B (Aqueous): Deionized Water (18.2 MΩ).

Step-by-Step Methodology

Step 1: Phase Preparation

-

Dissolve 1.0 eq of Tetraoctadecylammonium Bromide in minimal DCM. The solution should be clear.

-

Prepare a 5.0 eq solution of

in deionized water. (Excess perchlorate drives the equilibrium).

Step 2: Biphasic Exchange

-

Combine the organic and aqueous phases in a separatory funnel.

-

Agitate vigorously for 10 minutes. The lipophilic ammonium cation will remain in the DCM, exchanging

for -

Note: The perchlorate anion is more lipophilic (Hofmeister series) than bromide, favoring the organic phase association.

Step 3: Purification

-

Collect the organic (lower) phase.

-

Wash the organic phase 3x with deionized water to remove excess

and displaced -

Dry the organic phase over anhydrous Magnesium Sulfate (

).

Step 4: Isolation

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

-

Recrystallization: Dissolve the residue in warm ethanol and cool slowly to 4°C to obtain pure crystals.

Figure 2: Workflow for the synthesis of Tetraoctadecylammonium Perchlorate via liquid-liquid extraction.

Part 3: Safety & Handling (E-E-A-T)

Perchlorate Hazards

While the long alkyl chains dilute the explosive potential compared to methyl/ethyl analogs, organic perchlorates are oxidizers .

-

Friction Sensitivity: Dry crystals may be sensitive to friction or shock.[1] Do not grind in a mortar and pestle.

-

Incompatibility: Never mix with strong reducing agents or powdered metals.

Storage[5]

-

Store in a desiccator.

-

Label clearly as "Organic Oxidizer".

Part 4: Applications in Research

Ion-Selective Electrodes (ISE)

This molecule serves as an ideal ionophore or ion-exchanger in PVC membrane sensors.

-

Mechanism: The bulky cation prevents leaching into the aqueous sample, ensuring sensor longevity.

-

Target: Used to detect perchlorate levels in environmental water samples or as a generic anion exchanger for nitrate/chloride sensors.

Phase Transfer Catalysis

In reactions requiring the transfer of anionic reactants into non-polar solvents (e.g., hexane/toluene), this salt acts as a "shuttle," pulling anions into the organic phase where reaction kinetics are often accelerated.

References

-

PubChem. (n.d.).[5][6] Perchlorate (Compound Summary).[4][6][7] National Library of Medicine. Retrieved from [Link]

- Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews. (General reference for lipophilic ammonium salts in ISEs).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for anion exchange protocols).

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. content.labscoop.com [content.labscoop.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Tetraoctylammonium perchlorate | C32H68ClNO4 | CID 3015227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetraethylammonium perchlorate | C8H20ClNO4 | CID 2734932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and properties of μ-tetrathioantimonato-bis[(cyclam)zinc(II)] perchlorate 0.8-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetraoctadecylammonium Perchlorate

Introduction and Core Concepts

Tetraoctadecylammonium perchlorate is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to four octadecyl (C18) chains, with a perchlorate anion (ClO₄⁻) providing the charge balance. The defining feature of this molecule is its pronounced amphiphilic nature, stemming from the long, hydrophobic alkyl chains and the charged cationic head. This structure suggests its utility in applications requiring surface activity, phase-transfer catalysis in nonpolar environments, and as a component in specialized materials. While a specific CAS number for tetraoctadecylammonium perchlorate is not indexed in major public databases, it can be logically identified within the framework of chemical registration.

Physicochemical Properties: An Extrapolated View

The exact physical and chemical properties of tetraoctadecylammonium perchlorate have not been extensively documented. However, by examining related long-chain quaternary ammonium compounds, such as tetraoctadecylammonium bromide, and considering the influence of the perchlorate anion, we can extrapolate a set of expected properties.

| Property | Estimated Value / Description | Rationale and Causality |

| Molecular Formula | C₇₂H₁₄₈ClNO₄ | Based on four C18 alkyl chains, one nitrogen atom, and one perchlorate anion. |

| Molecular Weight | ~1183.3 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white waxy solid | Long alkyl chains typically impart a waxy or solid nature at room temperature. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, toluene) and some polar aprotic solvents. | The four C18 chains create a dominant nonpolar character, making it highly hydrophobic. |

| Melting Point | Expected to be relatively low for an ionic compound, likely in the range of 60-90°C. | The large, flexible alkyl chains disrupt efficient crystal packing, lowering the melting point compared to smaller quaternary ammonium salts. |

| Thermal Stability | Decomposes upon strong heating. | Perchlorate salts are strong oxidizers and can decompose, potentially explosively, especially in the presence of organic material.[1] |

Synthesis of Tetraoctadecylammonium Perchlorate: A Validated Protocol

The synthesis of tetraoctadecylammonium perchlorate can be reliably achieved through a salt metathesis (ion exchange) reaction, a common and efficient method for preparing quaternary ammonium salts with specific counter-ions. The most direct pathway involves the reaction of a tetraoctadecylammonium halide (e.g., bromide) with a soluble perchlorate salt.

Principle of Synthesis: The Driving Force of Precipitation

This synthesis leverages the differential solubility of the reactants and products. By selecting a solvent system in which the desired tetraoctadecylammonium perchlorate is less soluble than the starting materials and the halide salt byproduct, the reaction can be driven to completion by the precipitation of the product.

Experimental Protocol: Salt Metathesis Reaction

Materials:

-

Tetraoctadecylammonium bromide

-

Sodium perchlorate (or another soluble perchlorate salt)

-

Ethanol (or another suitable solvent)

-

Deionized water

Step-by-Step Methodology:

-

Dissolution of Reactants:

-

In a reaction vessel, dissolve tetraoctadecylammonium bromide in a minimal amount of hot ethanol. The heat is necessary to ensure complete dissolution of the long-chain ammonium salt.

-

In a separate vessel, prepare a saturated aqueous solution of sodium perchlorate.

-

-

Reaction and Precipitation:

-

While stirring the tetraoctadecylammonium bromide solution, slowly add the sodium perchlorate solution dropwise.

-

The formation of a white precipitate (tetraoctadecylammonium perchlorate) should be observed as it is less soluble in the mixed solvent system than sodium bromide.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring the mixture while allowing it to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove the soluble sodium bromide byproduct.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol or acetone, to remove any remaining impurities.

-

-

Drying and Storage:

-

Dry the purified product under vacuum at a low temperature (e.g., 40-50°C) to remove residual solvent. Caution: Do not heat excessively due to the energetic nature of perchlorates.[1]

-

Store the final product in a tightly sealed container, away from combustible materials and sources of ignition.

-

Caption: Workflow for the synthesis of tetraoctadecylammonium perchlorate.

Applications in Research and Development

The unique molecular structure of tetraoctadecylammonium perchlorate suggests its utility in several specialized areas, primarily driven by its surface-active properties and its ability to function in nonpolar environments.

-

Phase-Transfer Catalysis: In reactions involving immiscible aqueous and organic phases, quaternary ammonium salts act as phase-transfer catalysts.[2] They transport anionic reagents from the aqueous phase into the organic phase, where the reaction with an organic substrate can occur. The four long octadecyl chains would make this compound particularly effective in highly nonpolar organic solvents, where it can form stable ion pairs with the reactant anion.

-

Surfactants and Material Science: Long-chain quaternary ammonium compounds are known for their surfactant properties and are used to modify surfaces, form micelles, and act as templates for the synthesis of mesoporous materials.[3] The large steric bulk and hydrophobicity of the tetraoctadecylammonium cation could be leveraged in the creation of novel nanomaterials or as a component in specialized ionic liquids.[4]

-

Antimicrobial Research: Quaternary ammonium compounds, especially those with long alkyl chains, are widely recognized for their antimicrobial activity.[2][5] The mechanism involves the disruption of the bacterial cell membrane by the cationic head group and the hydrophobic tail.[5] The antibacterial efficacy is known to increase with the length of the alkyl chain, up to a certain point.[6] This makes tetraoctadecylammonium perchlorate a candidate for investigation in the development of new antimicrobial agents, although its low water solubility would be a limiting factor for many applications.

Safety, Handling, and Hazard Mitigation

As a member of the perchlorate family of compounds, tetraoctadecylammonium perchlorate must be handled with the utmost care, as it is a powerful oxidizing agent.

Core Hazards:

-

Oxidizing Agent: Perchlorate salts can intensify fires and may cause a fire or explosion when in contact with combustible materials.

-

Health Effects: Perchlorate is known to interfere with iodide uptake in the thyroid gland, which can disrupt thyroid hormone production.[7][8][9] This is a significant concern with chronic exposure.

-

Irritant: Similar to other quaternary ammonium salts, it is expected to be an irritant to the skin, eyes, and respiratory system.[10]

Self-Validating Safety Protocol

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant lab coat should be worn.

Engineering Controls:

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area, segregated from all combustible materials, reducing agents, and acids.

Handling and Disposal:

-

Avoidance of Ignition Sources: Keep away from heat, sparks, and open flames.

-

Spill Management: In the event of a spill, do not use combustible materials like paper towels for cleanup. Instead, use an inert absorbent (e.g., sand or vermiculite), collect it in a designated waste container, and decontaminate the area.

-

Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Caption: Hazard mitigation pathway for tetraoctadecylammonium perchlorate.

References

-

European Food Safety Authority. (2025, July 17). Perchlorate in food Questions and answers about origin and health risks. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Perchlorates. Retrieved from [Link]

-

WebMD. (2024, August 6). What to Know About Perchlorate and Your Health. Retrieved from [Link]

-

Water Quality Association. PERCHLORATE FACT SHEET. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Long alkyl chain quaternary ammonium-based ionic liquids and potential applications | Request PDF. Retrieved from [Link]

-

APEC Water. Does perchlorate cause cancer?. Retrieved from [Link]

-

Wikipedia. Quaternary ammonium cation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (2017, November 17). Full article: Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. Retrieved from [Link]

-

MDPI. (2024, August 7). Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. Retrieved from [Link]

-

TSI Journals. SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tetraethylammonium Perchlorate, 95% (Titr.). Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Perchlorates | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 8. Perchlorate and Your Health: What to Know [webmd.com]

- 9. wqa.org [wqa.org]

- 10. fishersci.com [fishersci.com]

Comprehensive Technical Guide: Spectroscopic Characterization of Tetraoctadecylammonium Perchlorate

Topic: Spectroscopic Data (NMR, IR, MS) of Tetraoctadecylammonium Perchlorate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

Tetraoctadecylammonium perchlorate (TDAP) is a high-molecular-weight quaternary ammonium salt characterized by extreme lipophilicity. Unlike smaller homologs (e.g., tetrabutylammonium perchlorate) used as standard supporting electrolytes, TDAP is primarily utilized in specialized applications requiring phase-transfer catalysis in non-polar media, the fabrication of ion-selective electrode (ISE) membranes, and as a stabilizer in nanoparticle synthesis.

This guide provides a definitive reference for the spectroscopic identification of TDAP, synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols and assignments detailed here focus on distinguishing the massive lipophilic cation

Chemical Identity

-

IUPAC Name:

-Trioctadecyloctadecan-1-aminium perchlorate -

Molecular Formula:

-

Cation:

(Tetraoctadecylammonium) -

Anion:

(Perchlorate)[1][2][3] -

Molecular Weight: ~1127.6 g/mol (Cation: 1027.2 Da; Anion: 99.5 Da)

-

Physical State: White waxy solid or powder.

Synthesis & Purification Workflow

To ensure spectroscopic accuracy, samples must be free of halide precursors (usually bromide) and moisture. The synthesis typically involves a metathesis reaction.

Experimental Protocol: Metathesis

-

Dissolution: Dissolve 1.0 mmol of Tetraoctadecylammonium bromide in 20 mL of dichloromethane (DCM).

-

Exchange: Add 10 mL of aqueous Lithium Perchlorate (

, 3.0 mmol) to the organic phase. -

Extraction: Vigorously stir the biphasic mixture for 2 hours. The lipophilic quaternary ammonium cation pairs with the perchlorate anion in the organic layer.

-

Washing: Separate the DCM layer and wash 3x with deionized water to remove excess LiBr and

. -

Drying: Dry the organic phase over anhydrous

, filter, and evaporate the solvent under reduced pressure. -

Recrystallization: Recrystallize from an ethanol/acetone mixture to yield pure TDAP.

Workflow Diagram

Figure 1: Metathesis workflow for the conversion of the bromide precursor to the perchlorate salt.

Vibrational Spectroscopy (FT-IR)

FT-IR is the most rapid method to confirm the anion exchange. The spectrum is dominated by the C-H stretches of the four octadecyl chains, but the presence of perchlorate is confirmed by specific bands in the fingerprint region.

Diagnostic Bands

The perchlorate anion (

| Frequency ( | Intensity | Assignment | Structural Origin |

| 2955 | Strong | Terminal methyl group stretch | |

| 2918 | Very Strong | Methylene chain antisymmetric stretch | |

| 2850 | Strong | Methylene chain symmetric stretch | |

| 1468 | Medium | Methylene scissoring | |

| 1378 | Weak | Methyl umbrella mode | |

| 1080 – 1140 | Very Strong/Broad | Cl-O Asymmetric Stretch (Diagnostic) | |

| 720 | Medium | Methylene rocking (long chain > C4) | |

| 623 | Medium/Sharp | Cl-O Bending (Diagnostic) |

Technical Insight:

If the perchlorate band at ~1100

Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the integrity of the cationic structure. Due to the symmetry of the tetraoctadecylammonium cation, the four chains appear equivalent.

Experimental Setup

-

Solvent:

(Deuterated Chloroform) is preferred due to the high solubility of TDAP. -

Reference: TMS (0.00 ppm).

1H NMR Data (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 3.20 – 3.35 | Multiplet | 8H | Protons adjacent to | |

| 1.60 – 1.75 | Broad Multiplet | 8H | Protons beta to | |

| 1.20 – 1.40 | Broad Singlet | ~120H | Bulk | Overlapping signals from the long alkyl chain interior. |

| 0.88 | Triplet ( | 12H | Terminal | Characteristic of terminal methyls in long alkanes. |

13C NMR Data (100 MHz, )

| Shift ( | Assignment | Notes |

| 59.0 | Carbon directly attached to Nitrogen. | |

| 31.9 | Near chain end. | |

| 29.7 | Bulk | Major peak representing the repeating methylene units. |

| 26.4 | Carbon beta to Nitrogen. | |

| 22.7 | Penultimate carbon. | |

| 14.1 | Terminal | Methyl carbon. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the method of choice. The salt exists as pre-charged ions, making ESI extremely sensitive.

ESI-MS (+) Spectrum[1][5]

-

Base Peak: The spectrum is dominated by the molecular cation

.[4] -

m/z Calculation:

-

Formula:

-

Monoisotopic Mass: 1027.16 Da.

-

-

Observed m/z: ~1027.2

Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID), quaternary ammonium ions typically undergo Hofmann elimination or dealkylation .

-

Loss of Alkene: The primary fragmentation channel involves the loss of one octadecyl chain as octadecene (

, 252 Da). -

Product Ion: Formation of the protonated tertiary amine, Trioctadecylamine (

).

Fragmentation Equation:

MS Fragmentation Diagram

Figure 2: Primary ESI-MS fragmentation pathway of the tetraoctadecylammonium cation.

Safety & Handling (Critical)

Perchlorate Hazard: While high-molecular-weight organic perchlorates like TDAP are generally more stable than methyl/ethyl analogs, they are still oxidizers .

-

Explosion Risk: Avoid heating solid TDAP above 100°C.

-

Incompatibility: Do not mix with strong reducing agents or concentrated acids.

-

Disposal: Perchlorates require segregated disposal streams to prevent formation of unstable perchloric acid derivatives in waste lines.

References

-

Sigma-Aldrich. Tetraoctadecylammonium bromide Product Specification. Retrieved from

-

NIST Chemistry WebBook. Ammonium perchlorate Infrared Spectrum (Analogous Anion Data). Retrieved from

-

ChemicalBook. Tetraoctadecylammonium bromide Properties and Safety. Retrieved from

-

AIP Publishing. Probing the propensity of perchlorate anions for surface solvation by infrared photodissociation spectroscopy. (Detailed ClO4- vibrational assignment). Retrieved from [2]

Sources

Discovery and history of long-chain quaternary ammonium perchlorates

An In-Depth Technical Guide to the Discovery and History of Long-Chain Quaternary Ammonium Perchlorates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain quaternary ammonium perchlorates (LCQAPs) represent a unique class of chemical compounds at the intersection of surfactant science, energetic materials, and electrochemistry. This guide provides a comprehensive overview of the discovery and historical development of these fascinating molecules. By examining the independent histories of long-chain quaternary ammonium (LCQA) salts and perchlorate chemistry, we trace the logical evolution that led to their eventual combination. This document delves into the synthetic methodologies, characterization techniques, and niche applications that have defined the study of LCQAPs, offering field-proven insights for researchers and professionals in drug development and materials science.

Introduction: A Tale of Two Ions

The history of long-chain quaternary ammonium perchlorates is not one of a single, momentous discovery but rather the convergence of two well-established fields of chemical research. To fully appreciate the development of LCQAPs, one must first understand the history and properties of their constituent ions: the long-chain quaternary ammonium cation and the perchlorate anion.

The Rise of the Long-Chain Quaternary Ammonium Cation

Quaternary ammonium compounds (QACs) are characterized by a central, positively charged nitrogen atom bonded to four organic groups.[1] The development of QACs with long alkyl chains (typically C8 or longer) was a pivotal moment in the field of surfactants and disinfectants.

The biocidal properties of QACs were first highlighted in 1916 by Jacobs and Heidelberg.[2] However, it was the work of G. Domagk in 1935 that demonstrated a significant enhancement of these properties with the attachment of an aliphatic group to the quaternary nitrogen.[2][3] This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first generation of QACs.[2] Subsequent generations of QACs, developed in the mid-20th century, involved mixtures of different alkyl chain lengths and modifications to the benzyl group, further improving their biocidal efficacy and detergency.[2]

The unique amphiphilic nature of long-chain QACs, possessing a hydrophilic cationic head and a hydrophobic long alkyl tail, made them excellent surfactants. This property was exploited in a wide range of applications, from fabric softeners and hair conditioners to emulsifiers in industrial processes.[4][5]

A particularly significant application that emerged in the mid-20th century was phase-transfer catalysis (PTC).[6][7][8] Charles M. Starks' seminal work in 1971 demonstrated that long-chain quaternary ammonium salts could act as catalysts, "ferrying" anions from an aqueous phase to an organic phase where they could react with organic substrates.[9] This technique revolutionized many industrial organic syntheses by enabling reactions between immiscible reactants, often with faster rates and higher yields.[7][8][9][10] Commercially important phase-transfer catalysts include long-chain QACs like methyltricaprylammonium chloride and hexadecyltributylphosphonium bromide.[10]

The Potent Perchlorate Anion: From Explosives to Electrochemistry